

An In-depth Technical Guide to the Molecular Structure and Isomers of Decane

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Compound of Interest					
Compound Name:	Decane				
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Introduction

Decane (C10H22) is a saturated hydrocarbon of the alkane series, characterized by a tencarbon backbone. As a nonpolar solvent and a component of gasoline and kerosene, its properties are of significant interest in various fields, including fuel technology, materials science, and as a lipophilic scaffold in medicinal chemistry. The structural diversity of **decane** is vast, with 75 constitutional isomers, each possessing the same molecular formula but differing in the arrangement of their carbon atoms.[1][2] This structural variance leads to distinct physicochemical properties, influencing their reactivity, biological interactions, and potential applications. This guide provides a comprehensive overview of the molecular structure of **decane** and its isomers, presents key quantitative data, and details experimental protocols for their synthesis and analysis.

Molecular Structure of Decane

The term "decane" typically refers to the straight-chain isomer, normal decane (n-decane). In this molecule, ten carbon atoms are linked in a continuous chain, with each carbon atom saturated with hydrogen atoms. The carbon atoms in n-decane are sp³ hybridized, resulting in a tetrahedral geometry around each carbon and a zigzag conformation of the carbon chain.

Isomerism in Decane



The 75 constitutional isomers of **decane** arise from the various branching possibilities of the carbon skeleton.[1] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The degree of branching significantly impacts the molecule's surface area and intermolecular forces, leading to variations in physical properties such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals interactions, resulting in lower boiling points compared to the linear isomer.

Physicochemical Properties of Selected Decane Isomers

The following table summarizes key physicochemical properties for n-**decane** and a selection of its branched-chain isomers, illustrating the impact of molecular structure on these characteristics.



Isomer	IUPAC Name	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)
n- Decane	Decane	124-18-5	C10H22	142.28	174.1	-29.7	0.730
Single Methyl Substitut ed							
2- Methylno nane	2- Methylno nane	871-83-0	C10H22	142.28	166- 169[3]	-74.65[3]	0.726[3]
3- Methylno nane	3- Methylno nane	5911-04- 6	C10H22	142.28	167.9[4]	-	~0.73
Dimethyl Substitut ed							
2,2- Dimethyl octane	2,2- Dimethyl octane	15869- 87-1	C10H22	142.28	155.0[5]	-	0.725[5]
2,3- Dimethyl octane	2,3- Dimethyl octane	7146-60- 3	C10H22	142.28	164.5	-83.15[6]	0.734[7]
2,4- Dimethyl octane	2,4- Dimethyl octane	4032-94- 4	C10H22	142.28	156.4[8]	-83.15[9]	0.732[8]
2,5- Dimethyl octane	2,5- Dimethyl octane	15869- 90-6	C10H22	142.28	157	-	~0.73



3,3- Dimethyl octane	3,3- Dimethyl octane	4110-44- 5	C10H22	142.28	162	-	~0.74
4,4- Dimethyl octane	4,4- Dimethyl octane	15869- 95-1	C10H22	142.28	161[10]	-53.99[10]	0.74[10]

Experimental Protocols Synthesis of a Branched Decane Isomer: 2,2 Dimethyldecane via Grignard Reaction

This protocol describes the synthesis of a branched **decane** isomer, 2,2-dimethyl**decane**, through a cobalt-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.

Materials:

- Cobalt(II) chloride (CoCl₂)
- Lithium iodide (Lil)
- Anhydrous tetrahydrofuran (THF)
- Isoprene
- tert-Butylmagnesium chloride (solution in THF)
- 1-lodooctane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Hexanes
- Silica gel
- Round-bottom flask, magnetic stir bar, argon or nitrogen source, ice bath, standard glassware for extraction and chromatography.



Procedure:

- To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).
- Add 5 mL of anhydrous THF and 2.0 mmol (2 equiv) of isoprene.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.
- Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with hexanes (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield 2,2-dimethyldecane.

Separation and Identification of Decane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of **decane** isomers in a mixture.

Instrumentation and Consumables:

- Gas chromatograph (GC) with a split/splitless injector, coupled to a mass spectrometer (MS).
- Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).



- Helium carrier gas (99.999% purity).
- Autosampler vials.
- Micropipettes.
- Solvent (e.g., hexane or pentane, GC grade).
- Standard mixture of n-alkanes for retention index calculation.

Sample Preparation:

- Prepare a stock solution of the **decane** isomer mixture in hexane at a concentration of approximately 1000 μ g/mL.
- Prepare a series of dilutions from the stock solution to create calibration standards.
- Transfer the samples and standards to autosampler vials.

GC-MS Operating Conditions:

- Injector: Splitless mode, 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 200 °C.
 - Hold: at 200 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

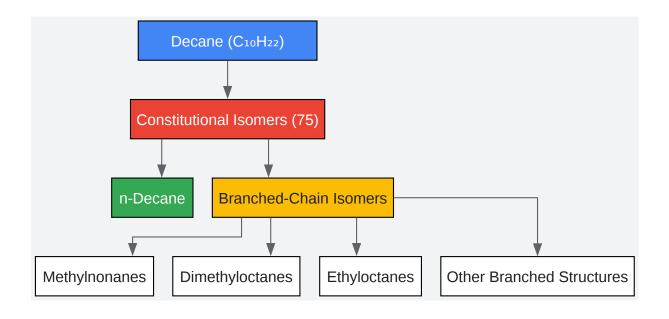


• Scan Range: m/z 40-300.

Data Analysis:

- Identify the individual isomers based on their retention times and mass spectra.
- Confirm the identity of the isomers by comparing their mass spectra with a reference library (e.g., NIST).
- Calculate the Kovats retention index for each peak to aid in identification.
- Quantify the individual isomers by constructing a calibration curve from the analysis of the standard solutions.

Visualizations



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Caption: Classification of **decane** and its constitutional isomers.





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Caption: Experimental workflow for GC-MS analysis of decane isomers.

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